molecular formula C10H14BrNO4S B13516431 5-Bromo-2-(2-ethoxyethoxy)benzenesulfonamide

5-Bromo-2-(2-ethoxyethoxy)benzenesulfonamide

Cat. No.: B13516431
M. Wt: 324.19 g/mol
InChI Key: YXRXSLANBOACJI-UHFFFAOYSA-N
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Description

5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonamide is an organic compound with the molecular formula C10H14BrNO4S. This compound is characterized by the presence of a bromine atom, an ethoxyethoxy group, and a sulfonamide group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonamide typically involves the reaction of 5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride with ammonia or an amine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The sulfonyl chloride is first prepared by reacting 5-bromo-2-(2-ethoxyethoxy)benzene with chlorosulfonic acid .

Industrial Production Methods

In industrial settings, the production of 5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonamide involves large-scale synthesis using automated reactors. The process includes the chlorosulfonation of 5-bromo-2-(2-ethoxyethoxy)benzene followed by amination. The reaction conditions are optimized for high yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines

Scientific Research Applications

5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity. The ethoxyethoxy group can increase the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.

    5-bromo-2-(2-methoxyethoxy)benzene-1-sulfonamide: Similar structure but with a methoxyethoxy group instead of an ethoxyethoxy group.

    5-chloro-2-(2-ethoxyethoxy)benzene-1-sulfonamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its electrophilicity, making it a versatile reagent in organic synthesis. The ethoxyethoxy group improves its solubility, making it suitable for various applications in research and industry .

Properties

Molecular Formula

C10H14BrNO4S

Molecular Weight

324.19 g/mol

IUPAC Name

5-bromo-2-(2-ethoxyethoxy)benzenesulfonamide

InChI

InChI=1S/C10H14BrNO4S/c1-2-15-5-6-16-9-4-3-8(11)7-10(9)17(12,13)14/h3-4,7H,2,5-6H2,1H3,(H2,12,13,14)

InChI Key

YXRXSLANBOACJI-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=C(C=C(C=C1)Br)S(=O)(=O)N

Origin of Product

United States

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